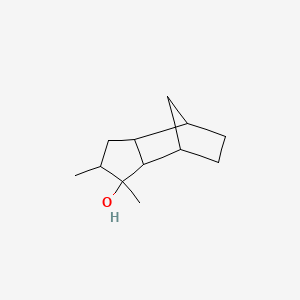

Octahydrodimethyl-4,7-methano-1H-indenol

Description

Contextualization within Norbornane and Indene (B144670) Frameworks

The structural backbone of Octahydrodimethyl-4,7-methano-1H-indenol is derived from the Diels-Alder reaction, a cornerstone of organic synthesis, which typically involves the reaction of a diene with a dienophile. In this case, the framework originates from the dimerization of cyclopentadiene (B3395910), which forms dicyclopentadiene (B1670491). Subsequent hydrogenation and functionalization lead to the octahydro-4,7-methano-1H-indene core.

The properties and reactivity of this compound are heavily influenced by this rigid, sterically hindered polycyclic structure. The positioning of the dimethyl substituents and the hydroxyl group on this framework is critical in determining its chemical behavior and potential applications.

Historical Development of Research on Related Polycyclic Alcohols

The exploration of polycyclic alcohols is deeply rooted in the history of natural product chemistry and the fragrance industry. cranbourn.comwikipedia.org The quest to understand and replicate the complex scents of nature, such as those with woody and ambergris notes, spurred the synthesis of a wide array of polycyclic molecules. catalysis.denih.gov

The mid-20th century saw significant advancements in organic synthesis, enabling chemists to construct complex polycyclic frameworks with greater control. medium.com The development of catalytic hydrogenation and hydroformylation techniques was particularly crucial for the conversion of unsaturated precursors, derived from readily available feedstocks like cyclopentadiene, into saturated alcohols and other functionalized derivatives. google.com

Early research was often driven by the desire to create synthetic alternatives to expensive or ethically questionable natural fragrance ingredients, such as those derived from animals. nih.gov This led to the discovery of numerous polycyclic alcohols and their esters with desirable olfactory properties. The structure-odor relationship became a key area of investigation, with subtle changes in the polycyclic skeleton or the position of functional groups leading to significant differences in scent. google.com The synthesis of compounds with the tricyclodecane skeleton, to which this compound belongs, has been a subject of interest for their potential use in perfumery. nih.gov

Contemporary Research Drivers and Challenges for this compound

Modern research on this compound and related polycyclic alcohols continues to be heavily influenced by the fragrance and flavor industry. google.com The primary drivers include:

Novel Scent Discovery: There is a perpetual demand for new and unique fragrance ingredients with specific olfactory profiles, such as woody, musky, or amber notes. The complex stereochemistry of polycyclic alcohols offers a vast chemical space for the discovery of such molecules.

Sustainable Synthesis: A significant contemporary driver is the development of more efficient and environmentally benign synthetic routes. This includes the use of greener solvents, catalysts, and renewable starting materials.

Structure-Odor Relationship Elucidation: A deeper understanding of how molecular structure translates to olfactory perception remains a key objective. Researchers employ computational modeling and advanced analytical techniques to correlate specific structural features of polycyclic alcohols with their scent characteristics.

However, research in this area is not without its challenges:

Stereoselective Synthesis: The presence of multiple stereocenters in polycyclic alcohols like this compound makes their stereoselective synthesis a significant hurdle. Controlling the precise three-dimensional arrangement of atoms is crucial, as different stereoisomers can have vastly different odors.

Purification and Characterization: The synthesis of these complex molecules often results in mixtures of isomers that are difficult to separate and characterize. Advanced chromatographic and spectroscopic techniques are required for their purification and structural elucidation.

Scalability: Developing a synthetic route that is not only efficient and selective but also economically viable for large-scale production is a major challenge for industrial applications.

Chemical Data and Synthesis

Table 1: Physicochemical Properties of Related Polycyclic Alcohols

| Property | Octahydro-4,7-methano-1H-inden-1-ol | Octahydro-4,7-methano-1H-inden-5-ol | Octahydro-4,7-methano-1H-indene-1,2-diol |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O₂ |

| Molecular Weight | 152.23 g/mol | 152.23 g/mol | 168.23 g/mol |

| Boiling Point | Not available | Not available | 327.3°C at 760 mmHg |

| Flash Point | Not available | Not available | 162.7°C |

| Density | Not available | Not available | 1.26 g/cm³ |

| Data Sources | nih.gov | chemeurope.com | researchgate.net |

A plausible synthetic route to a dimethyl-substituted octahydro-4,7-methano-1H-indenol would likely start from the dimerization of methylcyclopentadiene (B1197316). This would be followed by hydrogenation of the resulting unsaturated dimer and subsequent hydration or other functionalization to introduce the hydroxyl group. A patent for the synthesis of a related aldehyde describes the Grignard addition of a methyl group to octahydro-4,7-methano-inden-5-one to create a tertiary alcohol, 5-methyl-octahydro-4,7-methano-inden-5-ol, which is a key intermediate. google.com A similar strategy could be envisioned for the introduction of a second methyl group.

Structure

2D Structure

Properties

CAS No. |

94021-62-2 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

3,4-dimethyltricyclo[5.2.1.02,6]decan-3-ol |

InChI |

InChI=1S/C12H20O/c1-7-5-10-8-3-4-9(6-8)11(10)12(7,2)13/h7-11,13H,3-6H2,1-2H3 |

InChI Key |

LZVLXBZBYFFUDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C3CCC(C3)C2C1(C)O |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Considerations of Octahydrodimethyl 4,7 Methano 1h Indenol

Natural Occurrence in Botanical Extracts

Current scientific literature does not indicate the presence of Octahydrodimethyl-4,7-methano-1H-indenol in the volatile components of Cinnamomum zeylanicum or Lupinus albus. Extensive analyses of the essential oils and volatile fractions of these plants have identified a wide array of chemical constituents, but this specific polycyclic alcohol has not been reported.

Identification in Cinnamomum zeylanicum Volatile Components

Numerous studies have been conducted to characterize the chemical composition of the essential oil derived from various parts of the Cinnamomum zeylanicum plant, including the bark, leaves, flowers, and fruit stalks. These investigations have consistently identified (E)-cinnamaldehyde as the predominant compound in the bark oil, which contributes to its characteristic aroma and flavor. academicjournals.orgnih.govscispace.com Other significant components found in the oils from different parts of the plant include eugenol, linalool, benzyl benzoate, α-copaene, and α-bergamotene. academicjournals.orgnih.govscispace.com

Analyses of the volatile oil from cinnamon fruit stalks have revealed the presence of hydrocarbons and oxygenated compounds, with (E)-cinnamyl acetate and (E)-caryophyllene being the major constituents. nih.govacs.orgsci-hub.box While a diverse range of alcohols, aldehydes, and esters have been characterized, this compound is not among the identified compounds. nih.gov

Table 1: Major Volatile Components Identified in Various Parts of Cinnamomum zeylanicum

| Plant Part | Major Compounds Identified |

|---|---|

| Bark | (E)-Cinnamaldehyde, Linalool, β-Caryophyllene, Eugenol nih.gov |

| Leaves | Eugenol, Linalool, Benzyl benzoate, α-Phellandrene academicjournals.org |

| Buds | α-Bergamotene, α-Copaene nih.gov |

Detection in Lupinus albus Volatile Components

The chemical profile of Lupinus albus (white lupin) has been extensively studied, with a primary focus on its alkaloid, protein, and oil content. cerealsgrains.orgresearchgate.netfrontiersin.orgscispace.comnih.gov Analysis of the volatile and semi-volatile compounds from Lupinus albus has identified a variety of substances, including benzene derivatives, terpenes, and nitrogen-containing compounds. researchgate.net However, there is no evidence in the existing literature to suggest the presence of this compound in the volatile profile of Lupinus albus. The major identified volatile components in one study using HS-SPME/GC-MS included compounds such as Benzene, 2,4-diisocyanato-1-methyl, and 1,2-Benzenedicarboxylic acid, diethyl ester, depending on the extraction fiber used. researchgate.net Other studies on non-volatile extracts have identified major compounds like lupanine and valeric acid. u-szeged.hu

Table 2: Examples of Volatile and Non-Volatile Compounds Identified in Lupinus albus

| Compound Type | Examples of Identified Compounds |

|---|---|

| Volatile | Benzene, 2,4-diisocyanato-1-methyl; 1,2-Benzenedicarboxylic acid, diethyl ester; Gamma-Terpinene; Alpha-Pinene researchgate.net |

| Non-Volatile | Lupanine, Valeric acid, Isolinoleic acid u-szeged.hu |

Methodologies for Isolation and Enrichment from Natural Sources

Given that this compound has not been identified in natural sources, there are no established specific methodologies for its isolation and enrichment from botanical extracts. However, based on its chemical structure as a polycyclic alcohol, a general approach for its isolation, should it be discovered in a natural source, would likely involve the following steps:

Extraction: The initial step would involve the extraction of volatile and semi-volatile compounds from the plant material. Steam distillation or hydrodistillation are common methods for obtaining essential oils. For less volatile compounds, solvent extraction using organic solvents of varying polarity (e.g., hexane (B92381), dichloromethane, ethanol) would be employed.

Fractionation: The crude extract would then be subjected to fractionation to separate compounds based on their chemical properties. Techniques such as liquid-liquid partitioning or column chromatography using stationary phases like silica gel or alumina would be utilized.

Chromatographic Separation: Further purification would be achieved through various chromatographic techniques. Gas chromatography (GC) is well-suited for the separation of volatile compounds. High-performance liquid chromatography (HPLC), particularly with a reversed-phase column, could also be effective for the separation of this polar alcohol.

Identification and Characterization: The final step would involve the identification of the isolated compound. This is typically achieved through spectroscopic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds, which provides information on both the retention time and the mass spectrum of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be essential for the definitive structural elucidation of the purified compound.

Postulated Biosynthetic Pathways for Complex Polycyclic Alcohols

The biosynthesis of complex polycyclic alcohols, particularly those with a sesquiterpenoid skeleton (C15), originates from the mevalonate (MVA) pathway. mdpi.com This pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of a molecule like this compound, a saturated polycyclic alcohol, can be postulated by drawing parallels with the well-studied biosynthesis of other complex sesquiterpenoid alcohols such as patchoulol and santalol.

The general biosynthetic sequence is as follows:

Formation of Farnesyl Pyrophosphate (FPP): Three five-carbon units (one DMAPP and two IPP) are condensed head-to-tail by the enzyme farnesyl pyrophosphate synthase to form the linear C15 precursor, farnesyl pyrophosphate (FPP). mdpi.com

Cyclization by Terpene Synthases: The crucial step in generating the polycyclic scaffold is the enzyme-catalyzed cyclization of FPP. nih.gov A specific terpene synthase, in this hypothetical case a hypothetical "this compound synthase," would bind FPP and facilitate a series of intramolecular electrophilic additions. This process often involves the formation of several carbocationic intermediates and may include rearrangements such as hydride and methyl shifts to achieve the final carbon skeleton.

Termination of Cyclization: The cyclization cascade is terminated by the quenching of a carbocation intermediate. In the case of alcohol formation, this typically occurs through the addition of a water molecule, resulting in the hydroxyl group characteristic of alcohols like patchoulol and santalol. mdpi.comnih.gov

The biosynthesis of patchoulol, for instance, involves the conversion of farnesyl pyrophosphate to the tricyclic alcohol by patchoulol synthase. nih.govnih.gov Similarly, the production of santalols involves the initial cyclization of FPP to santalenes by santalene synthase, followed by hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. mdpi.comresearchgate.netnih.govnih.gov

A postulated pathway for this compound would therefore involve a specific terpene synthase that catalyzes the intricate cyclization of FPP into a unique polycyclic carbocation, which is then quenched by water to form the final alcohol product. The specific folding of the FPP molecule within the enzyme's active site would dictate the precise stereochemistry and ring structure of the resulting compound.

Table 3: Key Enzymes in the Biosynthesis of Related Polycyclic Sesquiterpenoid Alcohols

| Compound | Key Enzyme(s) | Precursor |

|---|---|---|

| Patchoulol | Patchoulol Synthase nih.govnih.gov | Farnesyl Pyrophosphate (FPP) |

Stereochemical Investigations of Octahydrodimethyl 4,7 Methano 1h Indenol

Elucidation of Absolute and Relative Stereochemistry

The unambiguous determination of the three-dimensional structure of octahydrodimethyl-4,7-methano-1H-indenol isomers is accomplished through a combination of spectroscopic and crystallographic techniques. The primary challenge lies in defining the relative orientation of substituents on the complex tricyclic framework and, subsequently, determining the absolute configuration of a single enantiomer.

Key Stereochemical Descriptors: The stereochemistry of this system is typically described using two main conventions:

Endo/Exo : This descriptor refers to the position of a substituent relative to the main, six-membered norbornane-type ring. A substituent is exo if it is on the same side as the one-carbon bridge (C10) and endo if it is on the opposite side.

syn/anti : This descriptor is often used to denote the position of a substituent on the five-membered ring relative to the methano bridge.

The elucidation of these features relies on several advanced analytical methods:

X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the relative stereochemistry of a crystalline derivative. jeol.commdpi.com It provides precise atomic coordinates, bond lengths, and bond angles, allowing for the direct visualization of the molecule's three-dimensional structure. For related polycyclic structures, SCXRD has been indispensable in confirming the spatial arrangement of substituents and the conformation of the fused rings. weizmann.ac.il

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is a powerful tool for structural elucidation in solution.

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these couplings throughout the spin system, the relative stereochemistry of protons, and thus the substituents they are attached to, can be inferred.

Nuclear Overhauser Effect (NOE): Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial. These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. An NOE between a methyl group and a proton on the main ring, for instance, can definitively establish its relative orientation.

The table below illustrates the potential stereocenters in a hypothetical isomer, 2,2-dimethyl-octahydro-4,7-methano-1H-inden-5-ol, and the resulting number of possible stereoisomers.

| Stereocenter Location (Carbon Atom) | Source of Chirality | Number of Possible Stereoisomers |

| C3a | Ring Junction | 2 (R or S) |

| C4 | Ring Junction | 2 (R or S) |

| C5 | Hydroxyl Group Attachment | 2 (R or S) |

| C7 | Ring Junction | 2 (R or S) |

| C7a | Ring Junction | 2 (R or S) |

| Total | 5 Stereocenters | Up to 32 (2⁵) |

Note: The actual number of unique stereoisomers may be reduced by meso compounds or other elements of symmetry, depending on the specific isomer.

Conformational Analysis and Dynamic Stereochemistry

Unlike simple cyclohexanes that undergo rapid chair-chair interconversion, the tricyclo[5.2.1.02,6]decane skeleton of this compound is conformationally rigid. nist.gov The bridged structure locks the rings into a fixed arrangement, and large-scale conformational changes are not possible without breaking covalent bonds.

The focus of conformational analysis for this class of molecules is on more subtle geometric variations:

Ring Pucker: The five-membered rings within the structure can adopt slight envelope or twist conformations. The specific pucker can be influenced by the steric demands of the substituents.

Substituent Orientation: The preferred rotational orientation (rotamer) of the hydroxyl group and the methyl groups can be investigated.

Computational methods, particularly Density Functional Theory (DFT), are often employed in conjunction with experimental data to determine the lowest energy conformations. nih.gov These calculations can predict key geometric parameters, such as dihedral angles, which can then be compared with values derived from NMR coupling constants. Dynamic NMR studies at variable temperatures can also reveal information about the energy barriers to bond rotation for the substituents.

The following table shows hypothetical data that would be used in the conformational analysis of two diastereomers.

| Parameter | Diastereomer A (e.g., exo-OH) | Diastereomer B (e.g., endo-OH) | Method of Determination |

| H-C5-C6-H Dihedral Angle | ~160° | ~40° | NMR (Karplus Eq.), DFT |

| Calculated Relative Energy | 0.0 kcal/mol (Reference) | +1.5 kcal/mol | DFT Calculation |

| Key NOE Correlation | H5 ↔ H (bridgehead) | H5 ↔ H (cyclopentyl) | 2D NMR (NOESY) |

| C-O Bond Rotation Barrier | ~2.1 kcal/mol | ~2.8 kcal/mol | Dynamic NMR, DFT |

Impact of Stereoisomerism on Chemical Behavior and Selectivity

The fixed spatial arrangement of functional groups in the different stereoisomers of this compound has a profound impact on their chemical reactivity and selectivity. Because the tricyclic core is rigid, the accessibility of the hydroxyl group and adjacent C-H bonds is determined entirely by the molecule's stereochemistry.

Steric Hindrance: A primary factor governing reactivity is steric hindrance. For example, an exo-hydroxyl group is generally more sterically accessible than an endo-hydroxyl group, which is shielded by the rest of the molecular framework. This difference in accessibility would lead to significantly different reaction rates for processes like esterification, acylation, or oxidation. An exo-alcohol would be expected to react faster with a bulky reagent than its endo-counterpart.

Stereoelectronic Effects: The orientation of the C-O bond relative to neighboring C-H or C-C bonds can influence reaction pathways. In elimination reactions, for instance, a specific anti-periplanar arrangement of a proton and the leaving group is often required, a condition that may be met in one stereoisomer but not another.

Intramolecular Interactions: In certain stereoisomers, a methyl group might be positioned closely enough to the hydroxyl group to influence its hydrogen-bonding capability or to sterically block the approach of a reactant.

Studies on structurally related compounds have shown that different isomers can possess distinct properties. For example, isomeric mixtures of octahydro-4,7-methano-1H-indene-5-aldehydes exhibit unique characteristics based on their structure, a principle that extends to the corresponding alcohols. google.com

The table below summarizes the expected influence of stereochemistry on the chemical behavior of these alcohols.

| Chemical Property / Reaction | Expected Influence of Stereoisomerism | Rationale |

| Rate of Esterification | High | The rate will be highly dependent on the steric accessibility of the -OH group (exo > endo). |

| Oxidation to Ketone | High | The approach of the oxidizing agent (e.g., chromate, PCC) will be controlled by steric factors. |

| Acidity of -OH Proton | Moderate | Intramolecular hydrogen bonding or steric hindrance from nearby methyl groups can alter pKa values. |

| Selectivity in Directed Reactions | High | The hydroxyl group can direct reagents (e.g., catalysts) to a specific face of the molecule, leading to different products for different isomers. |

Computational Chemistry and Theoretical Studies of Octahydrodimethyl 4,7 Methano 1h Indenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Applications to Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for investigating the thermodynamics of chemical reactions. By calculating the electronic energy of reactants, transition states, and products, DFT can predict the favorability and energy barriers of potential transformations involving Octahydrodimethyl-4,7-methano-1H-indenol. For instance, the energetics of oxidation, esterification, or etherification reactions at the hydroxyl group could be systematically evaluated.

A hypothetical DFT study on the dehydration of this compound to form various isomeric alkenes would involve calculating the enthalpy and Gibbs free energy changes for each possible reaction pathway. The results, as illustrated in the hypothetical data table below, would indicate the most and least likely products to be formed under thermodynamic control.

Table 1: Hypothetical DFT-Calculated Reaction Energetics for the Dehydration of this compound

| Product Isomer | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Isomer A | -5.2 | -3.8 |

| Isomer B | -4.8 | -3.5 |

| Isomer C | -2.1 | -1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Elucidation of Reaction Mechanisms through Molecular Orbital Theory

Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing the distribution and energies of orbitals across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontiers of electron donation and acceptance, respectively. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, reflecting its nucleophilic character. The LUMO, conversely, would likely be associated with the antibonding orbitals of the C-O bond. Analysis of the MOs can help to rationalize the regioselectivity and stereoselectivity of reactions. For example, in an acid-catalyzed reaction, the shape and energy of the LUMO would indicate the most probable site of protonation.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of a molecule's behavior. An MD simulation of this compound would reveal its accessible conformations and the energetic barriers between them. This is particularly important for a molecule with a rigid tricyclic core, as even subtle conformational changes can impact its properties.

Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological receptors. By simulating the compound in a box of water molecules, for instance, one could analyze the hydrogen bonding patterns and calculate the solvation free energy.

Predictive Modeling of Synthetic Outcomes and Novel Analog Design

The insights gained from computational studies can be leveraged to predict the outcomes of chemical reactions and to design new molecules with desired properties. By understanding the factors that govern the reactivity of this compound, chemists can make more informed decisions about reaction conditions to favor the formation of a specific product.

Moreover, computational tools can be used to screen virtual libraries of novel analogs. By systematically modifying the structure of this compound in silico—for example, by changing the position or nature of substituents—it is possible to predict how these changes would affect its properties. This predictive capability can accelerate the discovery of new compounds with enhanced performance for specific applications, such as in fragrance or materials science.

Structure-Activity Relationship (SAR) Derivations for Functional Applications

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological or functional activity. While specific biological activities of this compound are not extensively documented in public literature, computational methods can be used to derive hypothetical SARs.

By calculating a range of molecular descriptors for this compound and its virtual analogs, it is possible to build quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate the descriptors with a given activity. For example, if the compound and its analogs were being investigated as potential fragrance molecules, descriptors such as molecular shape, size, and polarity could be correlated with olfactory properties.

Table 2: Calculated Molecular Descriptors for a Hypothetical Set of Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| This compound | 180.29 | 2.8 | 20.23 |

| Analog 1 (demethylated) | 166.26 | 2.3 | 20.23 |

| Analog 2 (esterified) | 222.33 | 3.5 | 26.30 |

| Analog 3 (fluorinated) | 198.28 | 2.9 | 20.23 |

Note: The data in this table is calculated based on hypothetical analogs for illustrative purposes.

Such models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Advanced Spectroscopic Characterization of Octahydrodimethyl 4,7 Methano 1h Indenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual nuclei. For a molecule with the intricate tricyclic framework of Octahydrodimethyl-4,7-methano-1H-indenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is indispensable for unambiguous structural assignment.

Advanced 1D and 2D NMR Techniques (e.g., ¹H NMR for related compounds)

To fully resolve the complex proton and carbon frameworks of such molecules, 2D NMR experiments are essential. Techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. Further connectivity information is gleaned from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which maps long-range (typically 2-3 bond) correlations between protons and carbons. These techniques, when used in concert, allow for the complete assignment of the ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H NMR Data for Related Aldehyde Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Reference |

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Aldehydic H | 9.76 / 9.73 | t | 2.1 | google.com |

| Bicyclic H's | 0.85-2.52 | m | - | google.com | |

| 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde | Aldehydic H | 9.65 | d | 2.0 | google.com |

| Methyl H's | 1.01 | d | 7.0 | google.com | |

| Bicyclic H's | 0.90-2.25 | m | - | google.com |

This table presents data for related aldehyde compounds to illustrate the expected chemical shifts and coupling patterns.

Stereochemical Assignment through NMR Corroboration

The rigid, bicyclic nature of the octahydro-4,7-methano-1H-indenol skeleton gives rise to multiple stereoisomers. Determining the relative stereochemistry is a critical aspect of its characterization. NMR spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for this purpose. NOESY experiments identify protons that are in close spatial proximity, regardless of whether they are directly bonded. By analyzing the cross-peaks in a NOESY spectrum, the relative orientation of substituents and the fusion of the rings (endo/exo) can be determined.

Furthermore, the magnitudes of proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can provide valuable stereochemical information. The Karplus equation describes the relationship between the dihedral angle of adjacent protons and their coupling constant, allowing for the estimation of bond angles and, consequently, the stereochemical arrangement. The stereoisomerism of bicyclo[n.m.p]alkanes can be determined using various methods, including NMR spectroscopy, based on coupling constants and chemical shifts. nist.gov

Mass Spectrometry (MS) Analysis for Molecular Fingerprinting

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electron Ionization and Other Ionization Techniques

For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a commonly employed technique. In EI, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion (M⁺) and a cascade of fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. While the molecular ion peak confirms the molecular weight, the fragmentation pattern provides clues to the molecule's structure.

Other, softer ionization techniques, such as Chemical Ionization (CI), can also be utilized. CI results in less fragmentation and often produces a more abundant protonated molecule [M+H]⁺, which is useful for confirming the molecular weight, especially when the molecular ion in EI is weak or absent.

Fragmentation Pattern Interpretation for Structural Connectivity

The fragmentation of the molecular ion in EI-MS occurs at weaker bonds and can involve rearrangements, leading to the formation of stable carbocations or neutral losses. For a bicyclic alcohol like this compound, characteristic fragmentation pathways can be predicted. The NIST Mass Spectrometry Data Center provides data for related compounds, such as octahydro-4,7-methano-1H-inden-5-ol, showing prominent peaks that can be interpreted to deduce structural features. nih.gov

Common fragmentation pathways for cyclic alcohols include:

Loss of a water molecule (M-18): This is a very common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Ring cleavage: Fragmentation of the bicyclic ring system, which can be complex and lead to a series of smaller fragments. The fragmentation pattern often contains clusters of peaks 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org

Table 2: GC-MS Data for a Related Isomer, Octahydro-4,7-methano-1H-inden-5-ol

| m/z | Interpretation | Reference |

| 152 | Molecular Ion (M⁺) | nih.gov |

| 134 | [M-H₂O]⁺ | nih.gov |

| 108 | Further fragmentation | nih.gov |

| 79 | Further fragmentation | nih.gov |

This table is based on data for a structural isomer and provides an example of expected fragmentation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is produced when a molecule absorbs infrared radiation, causing specific bonds to stretch or bend. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). organicchemistrydata.org Together, these techniques provide a detailed vibrational fingerprint of the molecule.

For this compound, the IR and Raman spectra would be characterized by specific bands corresponding to its functional groups and hydrocarbon skeleton.

O-H Stretch: A strong, broad absorption in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. youtube.com

C-O Stretch: A strong band in the IR spectrum in the region of 1000-1260 cm⁻¹ corresponds to the C-O stretching vibration. youtube.com

C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the stretching of C-H bonds of the saturated aliphatic rings.

C-H Bends: The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to various C-H bending and C-C stretching vibrations of the bicyclic framework.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. Therefore, the C-C bonds of the hydrocarbon skeleton would be expected to show strong signals in the Raman spectrum. Detailed vibrational assignments can be supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. researchgate.net

Table 3: General Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretch | 3200-3600 | IR (strong, broad) |

| C-O | Stretch | 1000-1260 | IR (strong) |

| C-H (sp³) | Stretch | 2850-3000 | IR (strong), Raman (strong) |

| C-H | Bend | 1350-1480 | IR (variable), Raman (variable) |

| C-C | Stretch | 800-1200 | IR (weak), Raman (strong) |

This table provides a generalized overview of expected vibrational frequencies.

Chromatographic Methodologies for Purity Assessment and Isomer Separation

The purity and isomeric composition of this compound, a key component in certain synthetic fragrances, are critical for its olfactory profile and performance. Chromatographic techniques are indispensable for both quantifying the compound and separating its various isomers. The selection of a specific method depends on the analytical goal, whether it is routine purity testing or detailed isomeric characterization.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly effective for identifying and quantifying this compound within complex mixtures, such as essential oils or synthetic fragrance formulations. In the context of quality control, GC-MS can confirm the presence and purity of the target compound and detect potential impurities or adulterants. researchgate.netpharmaknowledgeforum.com

Research involving the analysis of plant volatiles has successfully identified this compound using GC-MS. sigmaaldrich.comchromatographyonline.comchromatographyonline.com In one such study analyzing the metabolites of Cinnamomum zeylanicum, specific GC-MS parameters were established that allowed for the separation and identification of a wide range of volatile components, including the target indenol derivative. sigmaaldrich.com The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase, after which the mass spectrometer fragments the individual components and creates a unique mass spectrum for each, allowing for definitive identification by comparing the spectra to established libraries like NIST or Wiley. sigmaaldrich.comwaters.com

The selection of the capillary column and the temperature program are critical for achieving good resolution between different isomers and other components in the sample. phenomenex.com Non-polar columns are typically employed for the analysis of sesquiterpenoid-type structures. waters.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrument | Agilent 6890 GC with Hewlett-Packard 5975 MS | sigmaaldrich.com |

| Carrier Gas | Helium | sigmaaldrich.com |

| Flow Rate | 1 mL/min | sigmaaldrich.com |

| Injector Temperature | 280°C | sigmaaldrich.com |

| Oven Temperature Program | Initial 80°C for 5 min, then ramped at 15°C/min to 300°C | sigmaaldrich.com |

| Detector | Electron Impact (EI) Mass Spectrometer | sigmaaldrich.com |

| EI Detector Temperature | 300°C | sigmaaldrich.com |

| Ionization Energy | 70eV | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) Method Development

While GC-MS is prevalent for volatile compound analysis, High-Performance Liquid Chromatography (HPLC) offers a complementary and powerful alternative, especially for the separation of isomers and for compounds that may be thermally unstable. Specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature; however, method development can be guided by the compound's physicochemical properties and by established procedures for similar molecules, such as other sesquiterpene alcohols and synthetic fragrances. researchgate.netdigitallibrary.co.in

This compound is a relatively non-polar alcohol. This characteristic dictates the primary choices in developing an HPLC method. For general purity assessment, a reversed-phase (RP-HPLC) approach is typically the starting point. pharmaknowledgeforum.comsigmaaldrich.com In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, usually a mixture of water with acetonitrile (B52724) or methanol. pharmaknowledgeforum.comwaters.com Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer.

For the more challenging task of separating structural isomers (diastereomers) or stereoisomers (enantiomers), normal-phase (NP-HPLC) is often more effective. phenomenex.comyoutube.com NP-HPLC employs a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (such as hexane (B92381) with a polar modifier like isopropanol (B130326) or ethyl acetate). phenomenex.comchromforum.org The separation in this mode is based on polar interactions, which can be highly sensitive to small differences in the spatial arrangement of functional groups, making it ideal for isomer resolution. youtube.com For separating enantiomers, specialized chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharides, would be necessary, a technique known as chiral HPLC. researchgate.netnih.gov

The development of a robust HPLC method requires systematic optimization of the stationary phase, mobile phase composition (including organic modifiers and buffers), flow rate, and detector settings to achieve the desired resolution and sensitivity. nih.gov

| Parameter | Reversed-Phase (Purity) | Normal-Phase (Isomer Separation) | Reference |

|---|---|---|---|

| Stationary Phase | C18, C8 (non-polar) | Silica, Cyano (CN), Amino (NH2) (polar) | pharmaknowledgeforum.comphenomenex.com |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Hexane/Isopropanol or Hexane/Ethyl Acetate isocratic | sigmaaldrich.comchromforum.org |

| Separation Principle | Hydrophobic interactions | Polar interactions (adsorption) | waters.comyoutube.com |

| Elution Order | Polar compounds elute first | Non-polar compounds elute first | waters.comphenomenex.com |

| Common Detector | UV (if chromophore present), Refractive Index (RI), ELSD, or MS | UV (if chromophore present), RI, ELSD, or MS | digitallibrary.co.in |

Environmental Fate and Transformation Mechanisms of Polycyclic Alcohols

Pathways of Biodegradation and Abiotic Transformation

The transformation of polycyclic alcohols in the environment can occur through biodegradation mediated by microorganisms and abiotic processes such as hydrolysis and photolysis.

Biodegradation: Microbial degradation is a primary pathway for the breakdown of many organic compounds. While specific studies on Octahydrodimethyl-4,7-methano-1H-indenol are limited, research on structurally related compounds like dicyclopentadiene (B1670491) (DCPD) provides valuable insights. Field and laboratory studies have demonstrated that microbial consortia are capable of degrading DCPD. nih.govonepetro.orgnih.gov This biodegradation is often an oxidative process, leading to the formation of various oxygenated intermediates. onepetro.orgnih.gov The efficiency of this process is influenced by several environmental factors:

Nutrient Availability: The addition of nitrogen and phosphorus has been shown to stimulate the biodegradation of DCPD, suggesting that nutrient levels in soil and water can be a limiting factor. nih.gov

Soil Properties: Soil density and the presence of other easily degradable aromatic hydrocarbons can also impact the rate of degradation. Lower bulk soil density can enhance microbial activity and thus degradation. nih.gov The process may also be cometabolic, where the presence of other organic compounds facilitates the breakdown of the target molecule. nih.gov

Microbial Consortia: No single microbial species has been found to readily mineralize DCPD, indicating that a consortium of different bacteria is likely required for effective degradation. nih.gov Studies have identified Sphingomonas and Pseudomonas species as being enriched in the presence of DCPD, suggesting their role in its transformation. onepetro.org

Abiotic Transformation: Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the transformation of polycyclic alcohols. However, the stability of the polycyclic ring structure can make these compounds resistant to such degradation. For instance, many polycyclic aromatic hydrocarbons (PAHs) are known for their resistance to abiotic breakdown. dss.go.th The specific rates of hydrolysis and photolysis for this compound are not readily available in the literature, but the persistence of related compounds suggests that these abiotic pathways may be slow under typical environmental conditions.

Environmental Persistence and Mobility Considerations

The persistence and mobility of a chemical in the environment determine its potential for long-range transport and accumulation in various environmental sinks.

Persistence: Derivatives of octahydro-4,7-methano-1H-indene have been categorized as potentially persistent and bioaccumulative. epa.gov This suggests that this compound may also exhibit a long half-life in the environment, resisting degradation and accumulating over time. The persistence of such compounds is a concern as it increases the duration of potential exposure to ecological receptors. The stability of the molecular structure contributes to this persistence. dss.go.th

Mobility: The mobility of polycyclic compounds in soil and water is largely governed by their physicochemical properties, particularly their hydrophobicity (often indicated by the octanol-water partition coefficient, Kow) and molecular weight.

Soil Mobility: Studies on PAHs, which share structural similarities with polycyclic alcohols, have shown that their mobility in soil is generally low. nih.gov Higher molecular weight and more hydrophobic PAHs tend to be less mobile and are strongly adsorbed to soil organic matter. nih.govnih.govmdpi.com For instance, a study on the leaching of various PAHs through soil columns demonstrated that only the most water-soluble and lowest molecular weight compound, naphthalene, was detected in the leachate over the experimental period. nih.gov This suggests that this compound, being a larger and likely more hydrophobic molecule, would have limited mobility in soil and a higher potential for retention in the upper soil layers.

Aquatic Mobility: In aquatic environments, the low water solubility of such compounds would lead to their partitioning from the water column to sediment. dss.go.th This can lead to the accumulation of the compound in benthic environments, posing a risk to sediment-dwelling organisms.

Methodological Approaches for Environmental Fate Assessment

Assessing the environmental fate of industrial chemicals like this compound involves a combination of laboratory studies, field monitoring, and predictive modeling.

Laboratory Studies: Standardized laboratory tests are fundamental to determining the degradation rates and pathways of a chemical. These studies often utilize radiolabeled forms of the test substance, such as with Carbon-14, to trace its movement and transformation in controlled environmental systems like soil, water, and sediment. ecetoc.org Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to identify and quantify the parent compound and its degradation products. ecetoc.org

Predictive Modeling: Various computational models are used to estimate the environmental distribution and persistence of chemicals when experimental data is limited. ecetoc.org These models use the physicochemical properties of a substance to predict its partitioning between air, water, soil, and biota, as well as its potential for long-range transport.

Aquatic Toxicity Studies for Related Compounds: Due to the limited direct data on the ecotoxicity of this compound, information from structurally related compounds is often used for a preliminary assessment. For example, some derivatives of octahydro-4,7-methano-1H-indene are known to be inherently toxic to aquatic organisms. epa.govnih.gov Studies on PAHs have demonstrated a range of toxic effects in aquatic life, including acute and chronic toxicity, genotoxicity, and carcinogenicity. smolecule.com These effects underscore the importance of understanding the potential impact of persistent organic pollutants on aquatic ecosystems.

Below is an interactive data table summarizing the environmental fate characteristics of related compounds, which can provide an indication of the expected behavior of this compound.

| Compound Family | Biodegradation Potential | Key Degrading Microorganisms (Example) | Primary Abiotic Transformation | Soil Mobility | Aquatic Persistence |

| Dicyclopentadiene (DCPD) | Moderate | Pseudomonas sp., Sphingomonas sp. | Oxidation | Low to Moderate | Moderate |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Low to Moderate | Various Bacteria & Fungi | Photolysis (surface waters) | Low | High |

| Octahydro-4,7-methano-1H-indene derivatives | Likely Low | Not well studied | Likely slow | Likely Low | Likely High |

Applications in Specialized Chemical Sectors and Materials Science

Octahydrodimethyl-4,7-methano-1H-indenol as a Chemical Intermediate

The tricyclic structure of octahydro-4,7-methano-1H-indenol derivatives provides a robust and sterically defined scaffold, making them highly effective chemical intermediates in the synthesis of more complex molecules and advanced materials.

Precursor Role in Organic Synthesis

The utility of the octahydro-4,7-methano-indene framework is well-established in multi-step organic synthesis. A prominent example is the use of the related ketone, octahydro-4,7-methano-inden-5-one, as a starting reagent. Through Grignard addition reactions with reagents like methyl magnesium bromide, this ketone is converted into tertiary alcohols such as 5-methyl-octahydro-4,7-methano-inden-5-ol. google.com This alcohol can then undergo dehydration to form hexahydro-4,7-methano-indene isomers. google.com

These olefinic intermediates are crucial precursors for hydroformylation reactions, which introduce aldehyde functionalities. This process, often catalyzed by rhodium complexes, yields valuable products like octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde. google.com This synthetic pathway highlights how the indenol and its related ketone forms are pivotal intermediates, enabling the construction of functionalized molecules with applications in areas such as fragrance chemistry.

Building Block for Advanced Polymeric Materials

Derivatives of dicyclopentadiene (B1670491) are recognized for their utility in polymer science. wikipedia.orgchemicalbook.com The incorporation of bulky, rigid cyclic structures into a polymer backbone is a known strategy for modifying its thermal and mechanical properties. A key parameter for amorphous polymers is the glass transition temperature (Tg), which indicates its heat resistance. makevale.comresearchgate.net While the main disadvantage of a widely used thermoplastic like poly(methyl methacrylate) (PMMA) is its relatively low Tg of around 105°C, research has shown this can be enhanced through various methods. makevale.com

The introduction of rigid molecular structures, such as those derived from octahydro-1H-4,7-methanoinden-5-ol, into a polymer matrix can increase the Tg. This enhancement is attributed to the restriction of segmental motion in the polymer chains imposed by the bulky indenol-derived moiety. Although specific studies detailing the use of octahydro-1H-4,7-methanoinden-5-ol for enhancing PMMA's Tg are not broadly documented in the provided sources, the principle is well-established. For instance, dicyclopentadiene derivatives like dialdehydes and diols are used in the production of unsaturated polyester (B1180765) resins and other polymers. wikipedia.orgchemicalbook.com The incorporation of such rigid building blocks is a fundamental approach to developing advanced polymeric materials with improved thermal stability. semanticscholar.org

Contributions to Advanced Fragrance Chemistry and Olfactory Sciences

The indenol class of compounds has made significant contributions to the fragrance industry, where subtle changes in molecular structure can lead to profound and often unexpected differences in scent profiles. google.com

Structural Modifications and their Olfactory Properties

The olfactory characteristics of octahydro-4,7-methano-indene derivatives are highly sensitive to their functional groups. The exploration of aldehydic and ketonic analogs has yielded a diverse palette of scents for perfumers. For example, octahydro-4,7-methano-1H-indene-5-acetaldehyde is described as having floral and muguet notes, while its structural isomer, 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde, possesses a distinct aldehydic character. google.com A mixture of these two compounds produces a complex and desirable fragrance with floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes. google.comthegoodscentscompany.com

Further modifications to the structure lead to different scent profiles, demonstrating the empirical nature of fragrance chemistry. The introduction of a methyl group in 2-(octahydro-4,7-methano-inden-5-yl)-propionaldehyde results in strong, grapefruit, and even undesirable sulphury notes. google.com In contrast, the related alcohol, 1-(octahydro-4,7-methano-inden-5-yl)-propan-2-ol, has very weak green, floral, and fruity notes with a harsh character. google.com This illustrates that the presence and position of carbonyl groups are critical in defining the final scent.

| Compound | Reported Olfactory Notes | Source |

|---|---|---|

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Floral, Muguet | google.com |

| 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde | Aldehydic | google.comgoogle.com |

| Mixture of the above two aldehydes | Floral, Muguet, Aldehydic, Green, Freesia, Sweet, slightly Woody | google.comthegoodscentscompany.com |

| 2-(Octahydro-4,7-methano-inden-5-yl)-propionaldehyde | Strong, Grapefruit, offensive Sulphury | google.com |

| Octahydro-4,7-methano-1H-indenemethyl acetate | Deep, Woody, rich, similar to Sandalwood | fragranceconservatory.com |

| 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol | Very weak, Green, Floral, Fruity, harsh character | google.com |

Development of Novel Scent Molecules within the Indenol Class

The ongoing demand for new and unique fragrances drives research into novel chemical structures. google.com The octahydro-1H-4,7-methano-indene-5-aldehydes are presented as novel chemicals with advantageous and distinctive properties that were not predictable from structurally similar analogs. google.comgoogle.com The unique combination of floral, muguet, and green notes in these aldehydes distinguishes them from other fragrance molecules, providing perfumers with new tools to create innovative scent compositions for a wide range of products, including perfumes, colognes, and personal care items. google.comgoogle.com The synthesis of derivatives like octahydro-4,7-methano-1H-indenemethyl acetate, which imparts a desirable woody and sandalwood-like aroma, further exemplifies the development of new scent molecules within this chemical class. fragranceconservatory.comnih.gov

Potential for Catalytic Applications

The parent molecule, dicyclopentadiene (DCPD), exists as two isomers, endo and exo, which are foundational materials for various catalytic processes. wikipedia.org The reactivity of these isomers and their derivatives is harnessed in polymerization and isomerization reactions, indicating the potential for related indenol compounds to participate in or be derived from catalytic applications.

The oligomerization and polymerization of DCPD are significant industrial processes. Ring-opening metathesis polymerization (ROMP) is a key method used to produce polydicyclopentadiene, a tough, highly cross-linked thermoset material. acs.org Catalytic systems for this transformation are diverse, ranging from classic Grubbs' catalysts to tungsten-based systems like [W(OAr)₂Cl₄/SnMe₄], which can produce soluble, linear poly(DCPD). acs.orgkpi.ua Furthermore, frontal ring-opening metathesis oligomerization (FROMO) allows for the rapid and energy-efficient synthesis of oligo-DCPD. osti.gov Nanoporous catalysts such as Al-MCM-41 have also been shown to effectively catalyze the oligomerization of DCPD. nih.gov

Isomerization is another critical catalytic application. The endo isomer of DCPD is the kinetically favored product of dimerization, but the exo isomer is thermodynamically more stable. wikipedia.org Catalysts, particularly acidic zeolites like Hβ and HY, are used to facilitate the liquid-phase isomerization of endo-DCPD to the exo form. researchgate.net Similarly, the hydroisomerization of endo-tetrahydrodicyclopentadiene (B1210996) to its exo counterpart, a high-energy-density fuel component, is efficiently achieved over catalysts like Pt/HY. nih.gov These processes demonstrate the catalytic versatility of the dicyclopentadiene framework.

| Catalytic Process | Catalyst System Example | Key Outcome | Source |

|---|---|---|---|

| Frontal Ring-Opening Metathesis Oligomerization (FROMO) | Ruthenium-based metathesis catalysts | Rapid generation of oligo-DCPD | osti.gov |

| Metathetic Oligomerization | [W(OAr)₂Cl₄/SnMe₄] | Production of soluble, functional oligomers | kpi.ua |

| Oligomerization/Isomerization | Nanoporous Al-MCM-41 | Increased reaction activity and isomer selectivity | nih.gov |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' catalyst | Polymerization of DCPD isomers, with the exo isomer being more reactive | acs.org |

| Hydroisomerization | Pt/HY zeolite | High conversion of endo-THDCPD to exo-THDCPD | nih.gov |

| Isomerization | Acidic zeolites (e.g., Hβ, HY) | Liquid-phase isomerization of endo-DCPD to exo-DCPD | researchgate.net |

Future Research Directions and Interdisciplinary Opportunities

Integration of Machine Learning and AI in Chemical Discovery

Table 1: Potential Applications of AI/ML in the Study of Octahydrodimethyl-4,7-methano-1H-indenol

| Application Area | AI/ML Technique | Potential Outcome |

| Olfactory Prediction | Predictive Modeling, Sensory Mapping | Accurate forecasting of scent profile and interactions with other fragrance components. chemicalbull.com |

| Novel Fragrance Design | Generative Diffusion Networks | Creation of new fragrance formulations featuring the target compound based on desired scent characteristics. eurekalert.orgearth.com |

| Personalized Scents | Consumer Preference Analysis | Development of bespoke fragrances tailored to individual preferences and body chemistry. chemicalbull.com |

| Sustainable Sourcing | Supply Chain Data Analysis | Identification of sustainable and ethical production pathways for the compound and its precursors. chemicalbull.com |

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of fragrance compounds is undergoing a paradigm shift towards more sustainable and environmentally friendly methods, guided by the principles of green chemistry. personalcaremagazine.commatec-conferences.orgresearchgate.netpersonalcareinsights.commatec-conferences.org For a molecule like this compound, this involves exploring renewable feedstocks, innovative catalysts, and greener solvents. researchgate.netmatec-conferences.org

Traditional synthesis methods in the fragrance industry often rely on petrochemical feedstocks and harsh reaction conditions, leading to environmental concerns. matec-conferences.orgresearchgate.netmatec-conferences.org Green chemistry offers alternatives such as biocatalysis, which utilizes enzymes to carry out reactions with high selectivity and reduced energy consumption. matec-conferences.orgresearchgate.net The use of biocatalysts could offer a more sustainable route to producing this compound and its derivatives.

The adoption of green solvents is another critical aspect of sustainable synthesis. Supercritical fluids, particularly carbon dioxide, are gaining traction as environmentally benign alternatives to conventional organic solvents for the extraction of natural fragrance ingredients. personalcaremagazine.comresearchgate.net Research into applying such solvent systems to the synthesis and purification of this compound could significantly reduce its environmental footprint.

Furthermore, the principles of green chemistry encourage the use of renewable raw materials. personalcareinsights.com Investigating biosynthetic pathways in plants or microorganisms that produce structurally related sesquiterpenoids could lead to the development of fermentation-based production methods for this compound, moving away from a reliance on fossil fuels.

Table 2: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways and fermentation-based production. personalcareinsights.com | Reduced reliance on petrochemicals, lower carbon footprint. |

| Catalysis | Employing biocatalysts or other innovative, highly selective catalysts. matec-conferences.orgresearchgate.net | Increased reaction efficiency, reduced by-product formation, lower energy consumption. |

| Safer Solvents and Auxiliaries | Utilizing green solvents like supercritical CO2 or water. personalcaremagazine.comresearchgate.net | Minimized environmental pollution, improved worker safety. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. |

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of fragrance components at trace levels are crucial for quality control, environmental monitoring, and understanding their fate in various consumer products. For this compound, the development of advanced analytical techniques is essential for ensuring product consistency and assessing its environmental presence.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile fragrance compounds due to its ability to separate and identify components in complex mixtures. alwsci.comconnectjournals.comhkbu.edu.hk For trace analysis of this compound, techniques such as headspace gas chromatography (HS-GC) and solid-phase microextraction (SPME) can be employed to pre-concentrate the analyte from a sample matrix, thereby increasing sensitivity. alwsci.comnih.gov

Gas chromatography-olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory evaluation. alwsci.com This method allows analysts to identify the specific compounds responsible for characteristic odors, which would be invaluable in understanding the precise contribution of this compound to a fragrance profile.

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for less volatile derivatives or for analyzing the compound in complex matrices where derivatization might be necessary for GC analysis. alwsci.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can be particularly useful for identifying unknown transformation products of the compound in environmental samples. univie.ac.at

Table 3: Advanced Analytical Techniques for this compound

| Analytical Technique | Principle of Operation | Application in Trace Analysis |

| GC-MS | Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio. alwsci.comconnectjournals.comhkbu.edu.hk | Quantification and identification in perfumes, consumer products, and environmental samples. |

| HS-SPME-GC-MS | Extracts and concentrates volatile analytes from the headspace of a sample onto a coated fiber before GC-MS analysis. nih.gov | Analysis of trace amounts in air, water, and food products. |

| GC-O | Combines GC separation with a human assessor to detect and characterize odor-active compounds. alwsci.com | Determining the specific odor contribution of the compound in a complex fragrance mixture. |

| LC-HRMS | Separates compounds based on their polarity and identifies them with high mass accuracy. univie.ac.at | Identification of non-volatile derivatives and degradation products in environmental and biological samples. |

Exploration of Novel Reactivity and Unforeseen Applications

While this compound is primarily known for its use in fragrances, its complex bicyclic sesquiterpenoid structure holds potential for novel chemical transformations and unforeseen applications in other fields. Sesquiterpenoids, as a class, exhibit a wide range of biological activities, and exploring these possibilities for this specific compound could open up new avenues of research and development. nih.gov

The unique 5/6 bicyclic structure of indenol derivatives provides a scaffold for synthetic chemists to explore novel reactions. researchgate.net The reactivity of the hydroxyl group and the hydrocarbon backbone could be exploited to create a library of new derivatives with potentially interesting properties. For instance, the core structure could be a starting point for the synthesis of more complex polycyclic systems. beilstein-journals.org

The broader class of sesquiterpenoids is known to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties. mdpi.com Screening this compound and its derivatives for such activities could lead to the discovery of new therapeutic agents. The structural similarity to other bioactive sesquiterpenes suggests that this line of inquiry could be fruitful.

Furthermore, the physical properties of this compound, such as its volatility and hydrophobicity, could be leveraged in materials science. For example, it could be investigated as a component in the development of new polymers or as a renewable building block for specialty chemicals. The exploration of such unforeseen applications requires interdisciplinary collaboration between organic chemists, biologists, and materials scientists.

Table 4: Potential Areas for Exploration of Novel Reactivity and Applications

| Research Area | Focus of Investigation | Potential Outcome |

| Synthetic Chemistry | Exploring novel reactions of the bicyclic core and functional groups. beilstein-journals.org | Development of new synthetic methodologies and a library of novel derivatives. |

| Medicinal Chemistry | Screening for biological activities such as antimicrobial and anti-inflammatory effects. mdpi.com | Identification of potential new drug leads. |

| Materials Science | Investigating its use as a monomer or additive in polymer synthesis. | Creation of new bio-based materials with unique properties. |

| Agrochemicals | Evaluating its potential as a natural pest control agent, a known application for some terpenes. | Development of new, more environmentally friendly pesticides or insect repellents. |

Q & A

Q. What are the recommended methods for synthesizing and characterizing octahydrodimethyl-4,7-methano-1H-indenol?

Answer: Synthesis typically involves hydrogenation of methylcyclopentadiene dimers, yielding the saturated bicyclic structure. Key steps include catalytic hydrogenation under controlled pressure (e.g., Pd/C or Raney Ni) to ensure complete saturation without over-reduction. Characterization employs:

- GC-MS : To confirm molecular weight (164.2872 g/mol) and purity .

- NMR : ¹H and ¹³C NMR resolve methyl groups (δ ~0.9–1.2 ppm) and bridgehead protons (δ ~1.5–2.0 ppm) .

- IR Spectroscopy : C-H stretching (2800–3000 cm⁻¹) and skeletal vibrations (700–800 cm⁻¹) validate structural integrity .

- Physical Properties : Density (0.915 g/cm³), boiling point (213.5°C), and refractive index (1.487) serve as benchmarks for purity .

Q. How do thermodynamic properties of this compound inform experimental design?

Answer: Thermodynamic data is critical for reaction optimization and phase behavior modeling. Experimental heat capacity (Cp) values from two studies show:

| Reference | Temp. Range (K) | Method | Purity | Cp (J/mol·K) |

|---|---|---|---|---|

| 78GOO/SCO | 260–360 | BDHT* | Unspecified | Polynomial fit |

| 69PER/COM | 298.1 | BDHT* | Unspecified | Single value |

*BDHT = Burnett-isochoric method with helium as a calibrant.

Discrepancies arise from methodological differences (e.g., polynomial vs. single-point measurements). Researchers must validate purity (>98%) and calibrate calorimeters for reproducibility .

Q. What are the reactivity trends and derivatization pathways for this compound?

Answer: The compound undergoes:

- Oxidation : Forms ketones or aldehydes at bridgehead positions (e.g., octahydro-1H-inden-5-one) .

- Substitution : Reacts with acetic anhydride to yield esters (e.g., octahydro-1H-inden-5-yl acetate) .

- Acid Reactions : With hydrofluoric acid, generates fluorinated derivatives (CAS 90411-86-2), confirmed by GC-MS and ¹⁹F NMR .

Advanced Research Questions

Q. How does fragmentation behavior under electron impact ionization elucidate structural stability?

Answer: Mass spectrometry (EI-MS) reveals two primary fragmentation pathways:

Bisection : Cleavage of the bicyclic framework into C₆H₁₀ and C₆H₁₀ fragments.

Alkyl Loss : Sequential loss of methyl or ethylene groups (e.g., m/z 149 → 121).

Deuterium labeling studies confirm these pathways, with bridgehead hydrogens showing higher susceptibility to elimination .

Q. What strategies resolve stereochemical ambiguities in derivatives?

Answer:

- Kinetic Resolution : (1RS,3aRS,4RS,7SR,7aSR)-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-ol was resolved using chiral catalysts, with enantiomeric excess (ee) monitored via polarimetry .

- Chromatographic Separation : C-1 epimers were isolated using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), with absolute configurations assigned via X-ray crystallography .

Q. How can thermodynamic modeling improve industrial-scale purification?

Answer: Vapor-liquid equilibrium (VLE) data, combined with heat capacity values (Table 12.130.1 ), enable Aspen Plus® simulations to optimize distillation conditions. For example, the boiling point (213.5°C ) and vapor pressure (0.238 mmHg at 25°C ) guide column temperature and pressure settings. Discrepancies in Cp datasets require error analysis (±5%) to ensure model accuracy .

Q. What environmental persistence data exist for this compound?

Answer: In subsurface flow wetlands, this compound showed 60–70% removal over 72 hours, attributed to microbial degradation (Pseudomonas spp.) and photolysis. HPLC-MS tracked degradation products like hydroxylated derivatives .

Q. How does computational modeling align with experimental structural data?

Answer: DFT calculations (B3LYP/6-311+G(d,p)) predict bond lengths and angles within 2% of X-ray data (NIST SRD 69 ). The InChI key (IGRYUSXMPCQPHK-UHFFFAOYSA-N ) validates stereochemical assignments, though van der Waals interactions in the crystal lattice require MD simulations for full accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.